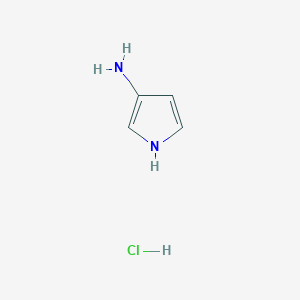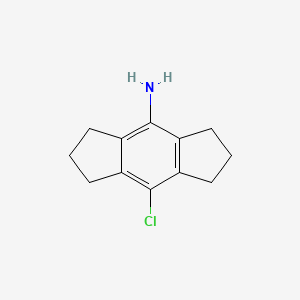
Methyl 2,3,5-trichloro-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,5-trichloro-4-methylbenzoate is an organic compound with the molecular formula C₉H₇Cl₃O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen at position 4 is replaced by a methyl group. The carboxyl group is esterified with methanol, forming the methyl ester. This compound is known for its applications in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2,3,5-trichloro-4-methylbenzoate can be synthesized through the esterification of 2,3,5-trichloro-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the chlorination of 4-methylbenzoic acid followed by esterification. The chlorination step is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,3,5-trichloro-4-methylbenzoic acid is then esterified with methanol under acidic conditions .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 4-methylbenzoate by using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,3,5-trichloro-4-methylbenzoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2,3,5-trichloro-4-methylphenol, 2,3,5-trichloro-4-methylbenzylamine, etc.
Reduction: Methyl 4-methylbenzoate.
Hydrolysis: 2,3,5-trichloro-4-methylbenzoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 2,3,5-trichloro-4-methylbenzoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies involving substitution and reduction reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of methyl 2,3,5-trichloro-4-methylbenzoate involves its interaction with various molecular targets depending on the type of reaction it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In hydrolysis reactions, the ester bond is cleaved by water molecules, facilitated by acidic or basic conditions. The compound’s effects in biological systems are mediated through its interactions with enzymes that catalyze ester hydrolysis .
Comparación Con Compuestos Similares
- Methyl 2,3,4-trichlorobenzoate
- Methyl 2,4,5-trichlorobenzoate
- Methyl 3,4,5-trichlorobenzoate
Comparison: Methyl 2,3,5-trichloro-4-methylbenzoate is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo. Compared to other trichlorobenzoates, the presence of the methyl group at position 4 can affect the compound’s steric and electronic properties, making it more or less reactive in certain chemical reactions.
Propiedades
IUPAC Name |
methyl 2,3,5-trichloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQUYAWRQYGEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)






![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)



